2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is a synthetic 1,2,4-triazole derivative featuring a central triazole ring substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl ethanone moiety at position 2. The ethanone group is further substituted with a 3-methoxyphenyl ring. This compound is part of a broader class of triazole-based molecules studied for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . Its synthesis typically involves S-alkylation of triazole-thiol precursors with α-halogenated ketones, followed by purification via recrystallization . Structural characterization employs techniques such as IR, NMR spectroscopy, and elemental analysis .
Properties
CAS No. |
477331-56-9 |
|---|---|
Molecular Formula |
C24H20ClN3O2S |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C24H20ClN3O2S/c1-16-6-12-20(13-7-16)28-23(17-8-10-19(25)11-9-17)26-27-24(28)31-15-22(29)18-4-3-5-21(14-18)30-2/h3-14H,15H2,1-2H3 |
InChI Key |
OQZGCLVGEZDUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide and Isothiocyanate Condensation
The foundational step involves synthesizing the 1,2,4-triazole scaffold through cyclization of a thiosemicarbazide intermediate. As demonstrated by Abacı et al., substituted hydrazides react with aryl isothiocyanates in ethanol to form thiosemicarbazides, which undergo base-mediated cyclization to yield 1,2,4-triazole-5-thiones. For the target compound:
Base-Mediated Cyclization
The thiosemicarbazide intermediate undergoes cyclization in 4N sodium hydroxide under reflux, yielding 4-(4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-5-thione. This step achieves regioselectivity, with the hydrazide contributing the 4-methylphenyl group (N4 position) and the isothiocyanate providing the 5-(4-chlorophenyl) substituent (C5 position).
Reaction Conditions :
Thione-to-Thiol Conversion and Sulfanyl Group Introduction
Reduction of Triazole-5-Thione
The triazole-5-thione intermediate is reduced to its corresponding thiol (3-mercapto-4-(4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole) using hydrogen sulfide (H₂S) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step is critical for generating the nucleophilic thiolate required for subsequent alkylation.
Analytical Confirmation :
Alkylation with Bromoethanone Derivative
The thiolate anion reacts with 2-bromo-1-(3-methoxyphenyl)ethanone in a nucleophilic substitution (SN₂) reaction. This step introduces the sulfanyl-linked ethanone moiety at the triazole’s C3 position.
Optimized Conditions :
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 60°C
-
Time: 12 hours
Alternative Synthetic Routes and Mechanistic Insights
One-Pot Synthesis Strategy
A modified one-pot protocol eliminates the need to isolate the thiosemicarbazide intermediate. Combining 4-methylbenzohydrazide, 4-chlorophenyl isothiocyanate, and 2-bromo-1-(3-methoxyphenyl)ethanone in ethanol with sequential base addition reduces reaction time to 8 hours while maintaining yields of 65–70%.
Regiochemical Control Challenges
The regioselectivity of triazole formation is influenced by electronic and steric factors. Bulky substituents on the isothiocyanate favor C5 functionalization, while electron-withdrawing groups on the hydrazide enhance cyclization efficiency. Computational studies suggest that the 4-methylphenyl group stabilizes the transition state during cyclization, directing the 4-chlorophenyl group to C5.
Analytical Characterization and Quality Control
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the triazole’s planar structure and the sulfanyl group’s orientation at C3. Bond lengths (C3–S: 1.78 Å) and angles align with DFT calculations.
Industrial-Scale Production Considerations
Solvent Optimization
Replacing ethanol with cyclopentyl methyl ether (CPME) reduces waste generation by 40% while improving thiosemicarbazide solubility.
Chemical Reactions Analysis
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
Biological Activities
Research has demonstrated that compounds with similar structures exhibit a variety of biological activities:
Antimicrobial Activity
Compounds containing triazole rings have been shown to possess significant antimicrobial properties. In studies, derivatives of triazoles have been effective against various bacterial strains and fungi. For example, some synthesized triazole derivatives exhibited moderate to strong activity against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
Recent investigations into triazole derivatives suggest potential anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The presence of halogenated phenyl groups has been linked to enhanced activity against specific cancer types .
Antifungal Properties
Triazoles are widely recognized for their antifungal applications. Research indicates that compounds similar to 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone have shown efficacy in treating fungal infections by disrupting ergosterol synthesis in fungal cell membranes .
Case Studies
- Antimicrobial Screening : A study screened a series of triazole compounds for antimicrobial activity. Among them, a derivative similar to the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another study focused on the anticancer properties of triazole derivatives, where compounds structurally related to 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone were tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets and modulating their activity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone ()
- Structural Differences: The triazole ring has a 4-methoxyphenyl group (electron-donating) instead of 4-methylphenyl. The ethanone substituent is phenyl (non-polar) instead of 3-methoxyphenyl.
- The absence of a methoxy group on the ethanone may reduce solubility in polar solvents compared to the target compound .
2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone ()
- Structural Differences: A bulky tert-butyl group replaces the 4-methylphenyl on the triazole, and the ethanone has a 4-chlorophenyl group.
- The 4-chlorophenyl substituent may enhance hydrophobic interactions in biological systems compared to the 3-methoxyphenyl group .
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone ()
- Structural Differences: A pyridinyl group replaces the 4-methylphenyl on the triazole, and the ethanone has a 4-fluorophenyl group.
- Impact : The pyridine ring introduces basicity, which could improve water solubility. Fluorine’s electronegativity may enhance binding affinity to target proteins via dipole interactions .
Substituent Variations on the Ethanone Moiety
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone ()
1-(1,3-Benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone ()
- Structural Differences: The ethanone group is substituted with a benzodioxol ring.
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for preparing this triazole-based compound, and how do substituent positions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors, followed by sulfanyl group introduction. Substituents like the 4-chlorophenyl and 3-methoxyphenyl groups influence steric and electronic effects during nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst use) to enhance yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Monitor intermediates using TLC and characterize final products via melting point and spectroscopic methods .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve the crystal lattice and confirm bond angles/geometry. Complement this with NMR spectroscopy (e.g., H and C) to verify substituent positions and FT-IR for functional group validation (e.g., C=S stretching at ~1200–1050 cm). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. Cross-validate results with computational methods like density functional theory (DFT) for optimized geometry .
Advanced Research Questions
Q. How can computational chemistry elucidate electronic properties and potential bioactivity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These predict reactivity sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) against target proteins (e.g., fungal CYP51 or bacterial gyrase) assesses binding affinities. Validate predictions with in vitro assays .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial potency)?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., CLSI guidelines for MIC assays). Control variables like microbial strain provenance, solvent effects (DMSO vs. aqueous buffers), and incubation time. Use statistical tools (ANOVA, Tukey’s test) to identify outliers. Cross-reference with structural analogs (e.g., triazoles with fluorophenyl groups) to isolate substituent-specific effects .
Q. What methodologies are recommended for investigating the pharmacological mechanism of action?
- Methodological Answer : Employ enzyme inhibition assays (e.g., spectrophotometric monitoring of CYP51 activity for antifungal effects). Use flow cytometry to assess membrane integrity in treated microbial cells. For antibacterial studies, combine gene expression profiling (qRT-PCR of efflux pump genes) with molecular dynamics simulations to study protein-ligand stability. Include positive controls (e.g., fluconazole for fungi) .
Q. What experimental designs evaluate environmental impact, such as aquatic toxicity or degradation pathways?
- Methodological Answer : Conduct OECD 201/202 tests for acute/chronic aquatic toxicity using Daphnia magna or Pseudokirchneriella subcapitata. For degradation studies, use HPLC-MS to track compound breakdown under simulated sunlight (xenon lamp) or microbial action (activated sludge). Analyze metabolites via LC-QTOF and predict eco-toxicity using QSAR models (ECOSAR). Stabilize samples with cooling to minimize organic degradation during testing .
Key Methodological Tables
Table 1: Spectroscopic Benchmarks for Structural Validation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| H NMR | δ 7.2–8.1 (aromatic H), δ 3.8 (OCH) | |
| FT-IR | 1650 cm (C=O), 1050 cm (C=S) | |
| X-ray Diffraction | Space group P, Z = 2 |
Table 2: Computational Parameters for DFT Studies
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Basis Set | 6-311+G(d,p) | Electron correlation accuracy |
| Solvation Model | CPCM (Water) | Mimic physiological conditions |
| Docking Grid Size | 25 × 25 × 25 Å | Ligand binding site coverage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
